Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a complex compound with a unique structural motif It’s known that 1,2,3,4-tetrahydroisoquinoline (thiq) derivatives have been associated with various biological activities .
Mode of Action
Thiq derivatives are known to interact with their targets through various mechanisms . For instance, N-benzyl THIQs are known to function as antineuroinflammatory agents .
Biochemical Pathways
Thiq derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c .
Result of Action
Thiq derivatives are known to have various biological activities .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters in the brain . This interaction can inhibit the activity of MAO, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, the compound may interact with other biomolecules, affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the dopamine signaling pathway, which is crucial for various neurological functions . It can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with monoamine oxidase results in enzyme inhibition, which increases neurotransmitter levels . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as neuroprotection and enhanced neurotransmitter levels . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular function . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of neurotransmitters . The compound can also affect metabolic flux by altering the activity of key enzymes and cofactors involved in cellular metabolism. These interactions can lead to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of phenylethylamine derivatives with aldehydes under acidic conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid to form the tetrahydroisoquinoline ring . The resulting product is then esterified with methanol to yield the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to modulate dopamine levels.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Uniqueness
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research into neurodegenerative diseases .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQROFCVHUWWCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNCC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655179 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877861-62-6 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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